molecular formula C12H13N3O3 B2500913 ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate CAS No. 181421-62-5

ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate

Cat. No.: B2500913
CAS No.: 181421-62-5
M. Wt: 247.254
InChI Key: WMYNJPNVAKFTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate is a useful research compound. Its molecular formula is C12H13N3O3 and its molecular weight is 247.254. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Crystallography

  • The compound exhibits non-planar geometry with significant interactions in its crystalline form, involving π–π stacking and C—H⋯O interactions, contributing to its stability and properties (Ahmed, Yasin, Tahir, Hafeez, & Aziz, 2013).

Corrosion Inhibition

  • Triazole derivatives, including ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate, have been found to be effective as ecological corrosion inhibitors for mild steel in acidic environments. They function as mixed-type inhibitors with high inhibition efficiency, which is significant for industrial applications (Nahlé et al., 2021).

Synthesis and Reactions

  • The compound is synthesized through reactions involving ethyl 2-(1H-1,2,4-triazol-1-yl)acetate with other reagents, leading to various derivatives with potential applications in materials science and chemistry (Jian, Bai, Li, & Xiao, 2005).

Antimicrobial and Antitumor Activities

  • Certain derivatives of the compound have shown antimicrobial activity against various microorganisms and potential antitumor effects. This suggests its relevance in pharmaceutical research and drug development (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).

Safety and Hazards

The safety of these compounds has been evaluated in some studies. For example, most of the synthesized 1,2,4-triazole derivatives were found to have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future research directions for these compounds could involve further exploration of their biological activities and potential applications. For instance, docking studies suggest that these compounds could be potent inhibitors for the SARS-CoV-2 virus .

Properties

IUPAC Name

ethyl 2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-17-11(16)8-18-12-13-9-15(14-12)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYNJPNVAKFTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=NN(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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